molecular formula C22H24N2O7 B1355518 Z-Glu-phe-OH CAS No. 987-84-8

Z-Glu-phe-OH

Cat. No. B1355518
CAS RN: 987-84-8
M. Wt: 428.4 g/mol
InChI Key: ZORDBMVWKMEZAC-ROUUACIJSA-N
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Description

“Z-Glu-phe-OH” is a compound with the CAS Number 987-84-8 and a linear formula of C22H24N2O7 . It is also known as (4S)-4-{[(benzyloxy)carbonyl]amino}-5-{[(1S)-1-carboxy-2-phenylethyl]amino}-5-oxopentanoic acid .


Synthesis Analysis

The synthesis of “Z-Glu-phe-OH” involves radical polymerization between an aggregation-induced emission (AIE) monomer and 2-isocyanatoethyl methacrylate (IM), followed by glycosylation with glucosamine (Glu) .


Molecular Structure Analysis

The molecular structure of “Z-Glu-phe-OH” is represented by the InChI code 1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29)/t17-,18-/m0/s1 .


Chemical Reactions Analysis

“Z-Glu-phe-OH” is involved in several hydrophobic compounds acting as activators in dipeptide hydrolysis by bovine carboxypeptidase B .


Physical And Chemical Properties Analysis

“Z-Glu-phe-OH” is a white powder with a molecular weight of 428.44 .

Scientific Research Applications

1. Enzymatic Applications

Z-Glu-phe-OH, as a specific peptide sequence, finds applications in enzymatic studies and peptide synthesis. For instance, its utilization in the study of glutamic acid-specific endopeptidases highlights its role in synthesizing Glu-Xaa peptide bonds. This demonstrates its importance in enzymatic catalysis and peptide synthesis research (Rolland-Fulcrand & Breddam, 1993).

2. Photocatalytic Applications

In the realm of photocatalysis, Z-Glu-phe-OH is relevant in the study of Z-scheme photocatalysts. The construction of such systems, which are crucial for photocatalytic hydrogen evolution, leverages the unique properties of Z-Glu-phe-OH. This aligns with the broader objective of enhancing the efficiency of photocatalytic processes for sustainable energy solutions (Gao et al., 2019).

3. Analytical Biochemistry

In analytical biochemistry, Z-Glu-phe-OH plays a significant role as a substrate in various assays and experiments. For example, its synthesis and application in the kinetic characterization of inhibitors and amine-type acyl acceptor substrates have been demonstrated, illustrating its utility in biochemical analysis and drug development processes (Wodtke, Pietsch, & Löser, 2020).

4. Peptide Stability and Synthesis

Z-Glu-phe-OH is also instrumental in understanding peptide stability and synthesizing specific peptide structures. Its role in the synthesis of peptides and the investigation of their stability against enzymatic hydrolysis provides valuable insights for peptide-based therapeutics and biomaterials research (English & Stammer, 1978).

Safety And Hazards

When handling “Z-Glu-phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The Phe-Phe motif, which “Z-Glu-phe-OH” is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

(4S)-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORDBMVWKMEZAC-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu-phe-OH

CAS RN

987-84-8
Record name N-[(Phenylmethoxy)carbonyl]-L-α-glutamyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=987-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-α-glutamyl]-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MP Bemquerer, P Adlercreutz… - International Journal of …, 1994 - Wiley Online Library
… caused by the substrates Z-Asp-Phe-OH and Z-GluPhe-OH may be higher when compared with the other non-acidic carboxylic components. This effect may have caused some …
Number of citations: 25 onlinelibrary.wiley.com
K KIZUKI, H MORIYA, C MORIWAKI - Chemical and Pharmaceutical …, 1979 - jstage.jst.go.jp
Some enzymatic properties of the new potent kinin inactivating enzyme (named as Shimeji kininase) which was purified from a mushroom Tricholoma conglobatum (Shimeji, in …
Number of citations: 4 www.jstage.jst.go.jp

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